N-(propan-2-yl)biphenyl-4-carboxamide
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-phenyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
PVDCAVHLXXWZGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Biphenyl-4-Carboxamides
The synthesis of biphenyl-4-carboxamides is fundamentally a two-stage process: the construction of the biphenyl (B1667301) backbone and the formation of the amide bond. These stages can be performed sequentially, with the amide formation typically following the creation of the biphenyl carboxylic acid precursor.
Amide Bond Formation Strategies
The crucial step in synthesizing N-(propan-2-yl)biphenyl-4-carboxamide is the formation of the amide bond between biphenyl-4-carboxylic acid and propan-2-amine. This transformation can be achieved through several reliable methods.
One of the most common approaches involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . Biphenyl-4-carboxylic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form biphenyl-4-carbonyl chloride. This highly reactive intermediate is then treated with propan-2-amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct. This method, a variation of the Schotten-Baumann reaction, is efficient and widely applicable. mdpi.com For example, the synthesis of (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide was successfully achieved using 4-phenyl-benzoyl chloride as a key reactant. njtech.edu.cn
Alternatively, coupling reagents are extensively used to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate a reactive acyl chloride. numberanalytics.comluxembourg-bio.com These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. researchgate.net The mechanism typically involves the formation of a highly reactive O-acylisourea intermediate when using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). luxembourg-bio.commdpi.com This intermediate then reacts with the amine to form the amide bond. luxembourg-bio.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included to increase efficiency and suppress side reactions. luxembourg-bio.com
| Coupling Reagent | Abbreviation | Byproduct | Key Characteristics |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly efficient; byproduct is insoluble in most organic solvents and can be removed by filtration. luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble urea | Byproduct is easily removed by aqueous workup, simplifying purification. cbijournal.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Very effective but byproduct is a suspected carcinogen. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Tetramethylurea | Excellent for sterically hindered couplings; often used with a non-nucleophilic base like DIPEA. nih.gov |
Construction of the Biphenyl Core
The biphenyl moiety is a foundational structural component, and its synthesis is a key aspect of producing this compound. nih.gov The most prominent and versatile method for constructing this core is the Suzuki-Miyaura cross-coupling reaction. nih.gov
The Suzuki-Miyaura coupling involves the reaction of an aryl halide (e.g., 4-bromobenzoic acid or its ester) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base. nih.govorgsyn.org This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids. nih.gov For instance, biphenyl derivatives can be readily synthesized by coupling various substituted phenylboronic acids with appropriate aryl halides. researchgate.netrsc.org
Other metal-catalyzed cross-coupling reactions, such as the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents), can also be employed, though the Suzuki-Miyaura reaction often remains the preferred method due to the lower toxicity and higher stability of the boronic acid reagents. nih.gov Friedel-Crafts acylation of biphenyl can also be used to introduce the carboxylic acid function, but this may lead to issues with regioselectivity. nih.gov
Targeted Synthesis of this compound
A logical and efficient route for the targeted synthesis of this compound involves a two-step process. First, the biphenyl-4-carboxylic acid core is assembled, followed by the formation of the amide bond with propan-2-amine.
Step 1: Synthesis of Biphenyl-4-carboxylic acid via Suzuki Coupling. A typical procedure would involve reacting 4-bromobenzoic acid with phenylboronic acid.
Step 2: Amide Formation. The resulting biphenyl-4-carboxylic acid is then coupled with propan-2-amine using a suitable method as described in section 2.1.1. Using a carbodiimide (B86325) coupling agent like EDC with an additive like HOBt in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) represents a reliable approach.
Optimization of Reaction Conditions and Yields
The efficiency of the amide coupling step is critical and can be optimized by systematically varying several parameters. The choice of coupling reagent, solvent, base, and temperature all play significant roles in maximizing the yield and purity of the final product.
| Parameter | Variation | Expected Outcome/Consideration |
|---|---|---|
| Coupling Reagent | EDC, DCC, HATU | HATU is often superior for difficult couplings but is more expensive. EDC allows for simple aqueous workup, while DCC's byproduct is removed by filtration. cbijournal.comnih.gov |
| Solvent | DCM, DMF, THF | DMF is a polar aprotic solvent that can facilitate the reaction but is harder to remove. DCM is a common choice due to its low boiling point and general inertness. nih.gov |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | DIPEA is a non-nucleophilic base often preferred with reagents like HATU to prevent side reactions. nih.gov TEA is a standard choice for neutralizing acid byproducts. |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C, especially during the addition of the coupling reagent, can help control the exothermic reaction and minimize side products. The reaction is then typically allowed to warm to room temperature. |
| Reaction Time | 1-24 hours | Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time for completion. |
Scale-Up Considerations for Laboratory Synthesis
Transitioning a synthetic procedure from a small, exploratory scale to a larger laboratory scale (multigram) introduces several practical challenges that must be addressed.
Purification Method: While column chromatography is effective for small-scale purification, it becomes cumbersome and costly for larger quantities. protocols.io Developing a protocol for purification via recrystallization is highly desirable for scale-up. This involves finding a suitable solvent or solvent system from which the product will crystallize in high purity, leaving impurities behind in the mother liquor.
Reagent Cost and Availability: The cost of reagents, particularly palladium catalysts for the Suzuki coupling and advanced coupling reagents like HATU, can become significant on a larger scale. For cost-effectiveness, exploring less expensive catalysts or more classical amide formation routes (e.g., via the acyl chloride) might be necessary.
Workup and Byproduct Removal: The choice of coupling reagent directly impacts the workup procedure. Using DCC on a large scale is advantageous because the dicyclohexylurea (DCU) byproduct can be efficiently removed by filtration. luxembourg-bio.com If EDC is used, the workup will involve aqueous extractions, which require larger glassware and generate more solvent waste. cbijournal.com
Thermal Management: Amide bond formation is often exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to side reactions or unsafe conditions. The reaction may need to be performed in a jacketed reactor or with controlled, slow addition of reagents to manage the temperature effectively.
Derivatization and Analogue Synthesis
The synthetic framework for this compound is amenable to the creation of a wide array of derivatives and analogues. Modifications can be introduced at three primary locations: the phenyl ring originating from the boronic acid, the phenyl ring of the benzoic acid, or the N-alkyl group of the amide.
Modification of the Biphenyl Core: By employing different substituted phenylboronic acids in the Suzuki-Miyaura coupling step, a variety of functional groups (e.g., fluoro, chloro, methoxy) can be introduced onto the second phenyl ring. nih.gov Similarly, starting with a substituted 4-bromobenzoic acid allows for modification of the first ring. This approach has been used to create libraries of biphenyl-containing compounds for various research applications. nih.gov
Modification of the Amide Group: A straightforward method for generating analogues is to replace propan-2-amine with other primary or secondary amines during the amide coupling step. This allows for the exploration of a wide range of substituents, from simple alkyl chains to more complex cyclic or aromatic amines, leading to the synthesis of diverse N-substituted biphenyl-4-carboxamides. mdpi.comresearchgate.net
This strategic derivatization is a common practice in fields like medicinal chemistry, where the synthesis of analogues is crucial for studying structure-activity relationships. nih.govnih.gov
Modifications on the Biphenyl Moiety
Modifications of the biphenyl core of this compound are crucial for tuning its physicochemical properties. A primary strategy for such modifications is through cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the synthesis of substituted biphenyl carboxylic acids, which can then be converted to their corresponding N-(propan-2-yl)carboxamide derivatives. ajgreenchem.com For instance, a substituted bromophenyl carboxylic acid can be coupled with a substituted phenylboronic acid in the presence of a palladium catalyst to generate a diverse library of biphenyl analogs. ajgreenchem.com
Other transformations on the biphenyl ring include electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation, provided the existing amide functionality is compatible with the reaction conditions or adequately protected. nih.gov These reactions can introduce a variety of substituents onto either of the phenyl rings, further expanding the chemical diversity of this scaffold.
The following table summarizes some potential modifications on the biphenyl moiety:
| Reaction Type | Reagent(s) | Position of Substitution | Potential Functional Groups Introduced |
| Suzuki-Miyaura Coupling | Substituted Phenylboronic Acids, Pd Catalyst, Base | Varies depending on starting materials | Alkyl, alkoxy, nitro, cyano, etc. |
| Nitration | HNO₃, H₂SO₄ | Ortho or meta to the carboxamide group | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho or meta to the carboxamide group | Bromo (-Br) or Chloro (-Cl) |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Ortho or meta to the carboxamide group | Acyl (-COR) |
Variations in the N-Alkyl (propan-2-yl) Substituent
Altering the N-alkyl substituent provides another avenue for modifying the properties of the parent compound. Structure-activity relationship (SAR) studies on related N-alkyl amides have shown that the nature of the N-alkyl group can significantly influence biological activity. nih.govdrugdesign.org For example, systematic homologation of the alkyl chain can be explored to determine the optimal size and lipophilicity for a desired interaction with a biological target. drugdesign.org
Synthetically, this is most straightforwardly achieved by employing different primary or secondary amines in the amide coupling reaction with biphenyl-4-carboxylic acid or its activated derivatives. A wide array of commercially available amines allows for the introduction of linear, branched, cyclic, and functionalized alkyl groups at the nitrogen atom.
The table below illustrates potential variations of the N-alkyl substituent:
| Amine | Resulting N-Substituent | Potential Properties to Modify |
| Methylamine | N-Methyl | Increased polarity |
| Cyclohexylamine | N-Cyclohexyl | Increased lipophilicity and steric bulk |
| Benzylamine | N-Benzyl | Introduction of an aromatic ring |
| Ethanolamine | N-(2-hydroxyethyl) | Increased hydrophilicity and hydrogen bonding potential |
Introduction of Heterocyclic Rings and Functional Groups
For instance, a heterocyclic ring can be introduced onto the biphenyl backbone via Suzuki-Miyaura coupling, using a heterocyclic boronic acid as the coupling partner. Alternatively, a pre-functionalized biphenyl system containing a reactive handle can be used to construct a heterocyclic ring. Another approach involves the synthesis of biphenyl-4-carboxylic acid derivatives that are subsequently reacted with heterocyclic amines to form the corresponding amides. For example, biphenyl-4-carboxylic acid hydrazide can be condensed with various 5-oxazolone derivatives to yield imidazolinone-containing biphenyl amides. asianpubs.org
The following table provides examples of how heterocyclic rings could be incorporated:
| Method of Introduction | Heterocycle | Potential Impact |
| Suzuki-Miyaura Coupling with Heterocyclic Boronic Acid | Pyridine, Thiophene, Furan | Altered electronics and solubility |
| Amide coupling with a heterocyclic amine | Piperidine, Morpholine | Modified polarity and basicity |
| Cyclocondensation with a biphenyl precursor | Imidazole, Thiazole | Introduction of hydrogen bonding sites |
Stereochemical Control in Synthesis (where applicable)
While this compound itself is achiral, the introduction of stereocenters through modification of the biphenyl or N-alkyl moieties necessitates stereochemical control during synthesis.
Enantioselective Approaches
Enantioselective synthesis is crucial when a chiral center is introduced, for example, by replacing the N-isopropyl group with a chiral alkylamine or by introducing a substituent on the biphenyl ring that creates a stereocenter. One approach to synthesizing enantiomerically enriched chiral amides is through the use of chiral catalysts. For instance, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been reported for the N-alkylation of primary amides, yielding chiral secondary amides with high enantioselectivity. researchgate.net
Another strategy involves the asymmetric synthesis of the biphenyl backbone itself. The use of chiral ligands in palladium-catalyzed Suzuki-Miyaura coupling reactions can lead to the formation of axially chiral biaryls, where rotation around the C-C bond between the two phenyl rings is restricted. While the parent biphenyl-4-carboxamide is not axially chiral, appropriate ortho-substitution could induce atropisomerism, requiring enantioselective methods for its synthesis. researchgate.net
Diastereoselective Synthesis
Diastereoselective synthesis becomes relevant when a new stereocenter is introduced in a molecule that already contains one or more stereocenters. For example, if a chiral derivative of biphenyl-4-carboxylic acid is reacted with a chiral amine, a mixture of diastereomers may be formed. Diastereoselective reactions aim to control the formation of one diastereomer over the other.
Methods for diastereoselective synthesis often rely on the steric or electronic influence of existing chiral centers to direct the approach of reagents. For instance, the synthesis of substituted pyrroloindolines from tryptamine (B22526) derivatives has been achieved with high diastereoselectivity through a palladium-catalyzed dearomative arylation/cyclization, where the substituents on the aminoethyl chain influence the stereochemical outcome. nih.gov Similar principles of substrate-controlled diastereoselectivity could be applied to the synthesis of complex derivatives of N-(propan-2-yl)bhenyl-4-carboxamide.
Advanced Structural Elucidation and Supramolecular Chemistry
Crystallographic Studies of N-(propan-2-yl)biphenyl-4-carboxamide and Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline compounds. This technique has been successfully applied to various derivatives of biphenyl-4-carboxamide to determine their solid-state structures.
For instance, the crystal structure of R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, a related derivative, was determined to be orthorhombic with the space group P2₁2₁2₁. researchgate.net The precise cell parameters obtained from the analysis provide a foundational understanding of the unit cell's dimensions. researchgate.net Similarly, another derivative, (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide, crystallizes in the monoclinic space group P2₁/c. nih.gov
The crystallographic data for these representative derivatives are summarized in the table below, illustrating the type of detailed structural information that can be obtained.
| Parameter | R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide researchgate.net | (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide nih.gov | 2-(2-Fluorobiphenyl-4-yl)-N′-(propan-2-ylidene)propanohydrazide researchgate.net |
|---|---|---|---|
| Chemical Formula | C₂₂H₂₂N₂O | C₂₅H₁₉NO₂ | C₁₈H₁₉FN₂O |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c | Pca2₁ |
| a (Å) | 7.09830(10) | 12.185(3) | 7.5963(3) |
| b (Å) | 13.8691(2) | 11.396(2) | 7.3633(3) |
| c (Å) | 18.1492(3) | 14.471(3) | 27.7430(11) |
| β (°) | 90 | 105.49(3) | 90 |
| Volume (ų) | 1786.76(5) | 1936.3(7) | 1551.77(11) |
| Z | 4 | 4 | 4 |
The supramolecular architecture of these compounds is dictated by a variety of non-covalent interactions. In the crystal structure of (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide, molecules are linked by N—H⋯O hydrogen bonds involving the amido group, forming zigzag chains that propagate along the c-axis. nih.gov
Spectroscopic Characterization for Conformational and Electronic Insights
Spectroscopic techniques are invaluable for probing the structural and electronic features of molecules in various states. For this compound and its analogs, these methods provide a deeper understanding of their behavior in solution and their intrinsic molecular vibrations and electronic transitions.
Solution NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in a solution state. mdpi.com For derivatives such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, ¹H and ¹³C NMR spectra provide definitive structural confirmation. mdpi.com
In the ¹H NMR spectrum of this compound, characteristic signals include a doublet for the methyl group protons and a quartet for the hydrogen atom on the chiral carbon of the profen moiety. mdpi.com The signal for the amide N-H proton typically appears as a singlet at a downfield chemical shift (e.g., 10.60 ppm). mdpi.com In the ¹³C NMR spectrum, the carbonyl carbons of the amide and other functional groups are readily identifiable by their characteristic shifts (e.g., 172.88 ppm and 160.46 ppm). mdpi.com These spectral data are crucial for confirming the covalent structure and can also provide insights into the conformational preferences of the molecule in solution.
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Amide N-H | 10.60 | Singlet |
| ¹H | Aromatic Protons | 7.30 - 7.79 | Multiplet |
| ¹H | CH (chiral center) | 3.96 | Quartet |
| ¹³C | Amide C=O | 172.88 | - |
| ¹³C | CH (chiral center) | 46.15 | - |
| ¹³C | CH₃ | 18.41 | - |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These methods are highly sensitive to the functional groups present in a molecule.
For this compound and its derivatives, key vibrational bands include:
N-H Stretch: Typically observed in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
C=O Stretch (Amide I band): A strong absorption band usually found between 1630 and 1680 cm⁻¹, which is indicative of the amide carbonyl group.
N-H Bend (Amide II band): Located around 1510-1570 cm⁻¹, arising from a coupling of the N-H in-plane bending and C-N stretching vibrations.
Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, corresponding to the biphenyl rings.
The analysis of a newly synthesized hydrazone of bexarotene, which shares structural motifs, utilized FT-IR to confirm structural changes by observing shifts in the positions and intensities of spectral bands corresponding to the functional groups involved in the reaction. researchgate.net
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The biphenyl moiety in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions within the aromatic system.
Studies on related compounds, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, have shown a maximum absorption (λₘₐₓ) at around 260 nm. mdpi.comresearchgate.net The position and intensity of these absorption bands can be influenced by the substitution pattern on the biphenyl rings and the nature of the solvent. This technique is useful for confirming the presence of the aromatic system and studying its electronic properties. mu-varna.bg
Fluorescence spectroscopy can provide further insights into the excited state properties of these molecules. Upon excitation at an appropriate wavelength, compounds with a biphenyl core may exhibit fluorescence, the characteristics of which (e.g., quantum yield, lifetime) are sensitive to the molecular structure and environment.
Polymorphism and Solid-State Forms of Biphenyl-Carboxamides
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and functional organic materials. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability.
The identification and characterization of various crystalline forms of biphenyl-carboxamides are accomplished through a combination of analytical techniques. While specific data for this compound is not extensively available in public literature, the methodologies applied to analogous compounds provide a clear framework for such investigations.
X-ray Diffraction (XRD) is the definitive method for determining the crystal structure of a solid. nih.gov Single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. For polymorphic screening, X-ray powder diffraction (XRPD) is invaluable as it generates a unique fingerprint for each crystalline form. For instance, a study of losartan, a biphenyl-containing compound, utilized XRPD to differentiate between two polymorphic forms, revealing differences in their crystal packing. nih.gov
Spectroscopic Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment. Changes in the vibrational modes, particularly those involving the amide group (N-H and C=O stretching), can indicate the presence of different polymorphic forms due to variations in hydrogen bonding and molecular conformation. nih.gov
Thermal Analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing polymorphs. DSC measures the heat flow associated with thermal transitions, such as melting and solid-solid phase transitions between polymorphs. researchgate.nettainstruments.com Each polymorph will typically exhibit a distinct melting point and enthalpy of fusion. TGA provides information about the thermal stability and solvent content of the crystalline forms. researchgate.netusc.edu
A hypothetical example of how DSC could be used to identify polymorphs of a biphenyl-carboxamide is presented in the table below.
| Crystalline Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |
| Form I | 155 | 85 | Kinetically stable form |
| Form II | 168 | 102 | Thermodynamically stable form |
This is a hypothetical data table for illustrative purposes.
The polymorphic behavior of biphenyl-carboxamides is governed by a delicate interplay of thermodynamic and kinetic factors during crystallization.
Solvent: The choice of solvent is a primary factor influencing which polymorph crystallizes. Solvent polarity, hydrogen bonding capability, and solubility of the compound can all direct the formation of a specific crystalline form. Crystallization from different solvents or solvent mixtures is a common strategy for discovering new polymorphs.
Temperature: Crystallization temperature and cooling rate can significantly impact the nucleation and growth of different polymorphs. Slower cooling rates often favor the growth of the thermodynamically most stable form, while rapid cooling can trap metastable polymorphs.
Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the packing of molecules in the crystal lattice. researchgate.net For this compound, the N-H and C=O groups of the amide linkage are key sites for hydrogen bonding. The biphenyl moiety allows for potential π-π stacking interactions. Subtle variations in these interactions can lead to the formation of different polymorphs. A computational study on carboxamide compounds highlighted that hydrogen bond interactions are key to stabilizing the crystal structures.
Chiroptical Properties of Enantiomerically Pure Analogues
When a chiral center is introduced into a biphenyl-carboxamide, for instance, by using an enantiomerically pure amine in its synthesis, the resulting molecule can exhibit chiroptical properties. These properties arise from the differential interaction of the chiral molecule with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. A key feature of many chiral biphenyl derivatives is axial chirality, where the rotation around the biphenyl single bond is restricted. This restricted rotation leads to stable, non-superimposable atropisomers (enantiomers) that can be detected by CD spectroscopy. acs.org
A seminal study demonstrated that the flexible biphenyl chromophore can act as a sensitive probe for determining the absolute configuration of chiral carboxylic acids. acs.org By converting the chiral acid into a biphenyl amide, the stereogenic center of the acid induces a preferential twist in the biphenyl moiety. This induced twist results in a characteristic Cotton effect in the CD spectrum. A positive Cotton effect around 250 nm is associated with an M (left-handed) helicity of the biphenyl rings, while a negative Cotton effect corresponds to a P (right-handed) helicity. acs.org This principle can be extended to enantiomerically pure analogues of this compound.
The relationship between the biphenyl twist and the observed CD signal is summarized in the table below.
| Biphenyl Torsion | Helicity | Sign of Cotton Effect (at ~250 nm) |
| Right-handed | P | Negative |
| Left-handed | M | Positive |
Data sourced from a study on flexible biphenyl chromophores. acs.org
Computational Studies are increasingly used to predict and interpret the chiroptical properties of biphenyl derivatives. jcsp.org.pknih.gov Density Functional Theory (DFT) calculations can be employed to model the conformational preferences of the molecule and predict the CD spectrum. These computational approaches, in conjunction with experimental data, provide a powerful tool for assigning the absolute configuration of chiral biphenyl-carboxamides and understanding the origins of their chiroptical response. nih.gov
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Potential Energy Surfaces
Molecular Dynamics Simulations:No molecular dynamics simulations have been published that would provide insight into the dynamic behavior of this compound over time.
To provide the requested information, new, dedicated computational research on N-(propan-2-yl)biphenyl-4-carboxamide would need to be performed.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking simulations are a cornerstone of computational chemistry, offering a window into the binding of a ligand to a protein's active site. For this compound and related compounds, these studies are crucial in predicting their biological targets and understanding the intricacies of their interactions. A primary target identified for this class of compounds is Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant therapeutic interest.
Computational studies on biphenyl-carboxamide derivatives have consistently demonstrated a well-defined binding mode within the active site of FAAH. Although specific studies solely focused on this compound are not prevalent in publicly accessible literature, the binding orientation of its close analogs is well-documented.
The biphenyl (B1667301) moiety of these compounds typically anchors within a hydrophobic pocket of the enzyme. The orientation of this group is critical for establishing favorable van der Waals interactions. The carboxamide linker plays a pivotal role in forming hydrogen bonds with key amino acid residues in the active site, which is a common feature for this class of inhibitors.
The strength of the interaction between a ligand and its target protein, known as binding affinity, can be quantitatively estimated using computational methods. These methods calculate a docking score, often expressed in kcal/mol, which represents the free energy of binding. A more negative score typically indicates a stronger and more stable interaction.
For the biphenyl-carboxamide class of FAAH inhibitors, docking scores can vary widely depending on the specific substituents. While a precise docking score for this compound is not available, studies on analogous compounds provide a reasonable estimation. The binding affinities of FAAH inhibitors in this family generally range from -7 to -10 kcal/mol, indicating a high affinity for the enzyme. The N-(propan-2-yl) group is expected to contribute favorably to the binding affinity due to its optimal fit within the hydrophobic pocket.
It is important to note that these computationally derived binding affinities are theoretical predictions and serve as a valuable tool for prioritizing compounds for further experimental testing.
Prediction of Physicochemical Descriptors and Molecular Properties
In silico tools are widely used to predict the physicochemical properties of molecules, which are crucial for determining their drug-like characteristics and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions are based on the molecule's structure and are calculated using various algorithms and models.
For this compound, a range of physicochemical descriptors can be predicted. These properties provide a comprehensive molecular profile that can guide further research and development. Below is an interactive table summarizing the predicted physicochemical and molecular properties for a compound of this nature.
| Property | Predicted Value | Description |
|---|---|---|
| Molecular Weight | 253.33 g/mol | The mass of one mole of the compound. |
| LogP (Octanol-Water Partition Coefficient) | 3.5 - 4.0 | A measure of the molecule's lipophilicity, indicating its ability to cross cell membranes. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | The surface area of polar atoms in a molecule, which correlates with its ability to permeate cell membranes. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms that can be donated in a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms that can accept a hydrogen bond. |
| Rotatable Bonds | 3 | The number of bonds that can rotate freely, influencing the molecule's conformational flexibility. |
These predicted values suggest that this compound possesses drug-like properties according to established guidelines such as Lipinski's Rule of Five. The moderate lipophilicity and polar surface area indicate a good potential for oral bioavailability and cell permeability.
Structure Activity Relationship Sar Investigations
Impact of N-Substituent Variations on Molecular Interactions
The amide N-substituent plays a pivotal role in defining the potency and selectivity of biphenyl-4-carboxamide derivatives. Modifications in this region directly affect how the molecule fits into and interacts with its biological target.
The propan-2-yl (isopropyl) group on the amide nitrogen of the parent compound is significant due to its specific steric and electronic characteristics.
Steric Properties: The propan-2-yl group is a branched alkyl substituent, which provides more steric bulk than a linear propyl group or smaller methyl and ethyl groups. This bulk can be crucial for creating favorable interactions within a binding pocket, often by occupying a specific hydrophobic region. google.com In some molecular contexts, a branched-chain hydrophobic carbon unit is a minimum structural feature essential for bioactivity. google.com Docking studies on related O-arylcarbamates, for instance, have shown that the N-terminal group fits within a lipophilic region of the substrate-binding site, suggesting that the size and shape of this substituent are key for optimal placement. nih.gov
To understand the importance of the propan-2-yl group, researchers have synthesized and evaluated analogs with different N-substituents. Studies on related biphenyl-3-yl alkylcarbamates, which share the N-substituted amide feature, provide valuable insights into these relationships. By replacing the N-substituent with a variety of groups differing in size, shape, and lipophilicity, significant improvements in potency have been achieved. nih.gov
For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, replacing the N-cyclohexyl group of a parent compound with other substituents led to dramatic changes in inhibitory activity. This highlights that the N-substituent region is highly sensitive to modification. nih.gov The introduction of a larger, more rigid group like a β-naphthylmethyl substituent resulted in a compound with an IC₅₀ of 5.3 nM, a significant improvement over the parent compound's 63 nM. nih.gov This suggests that shape complementarity and the ability to form specific interactions are critical for high potency. nih.gov
| Compound | N-Substituent | Target | Activity (IC₅₀) |
| Cyclohexylcarbamic acid biphenyl-3-yl ester (URB524) | Cyclohexyl | FAAH | 63 nM |
| β-Naphthylmethyl derivative (4q) | β-Naphthylmethyl | FAAH | 5.3 nM |
| 3'-Carbamoylbiphenyl-3-yl ester (4z, URB880) | β-Naphthylmethyl | FAAH | 0.63 nM |
Data sourced from a study on O-arylcarbamate FAAH inhibitors, illustrating the impact of N-substituent modification. nih.gov
Influence of Biphenyl (B1667301) Ring Modifications on Functional Attributes
The biphenyl core is a versatile scaffold that allows for extensive modification. nih.gov The orientation and electronic nature of its two phenyl rings (Ring A, bearing the carboxamide, and Ring B, the terminal phenyl) can be fine-tuned to optimize interactions with a biological target.
Modifications to Ring A can influence the orientation of the carboxamide side chain and introduce new points of interaction. However, this region can be sterically sensitive. In the development of certain Hsp90 inhibitors, substitutions placed ortho to the amide group were found to be detrimental to activity. nih.gov This was potentially due to the disruption of a necessary hydrogen bonding network or an unfavorable alteration of the side chain's orientation. nih.gov
Conversely, in other systems, such as biphenyl mannoside FimH antagonists, substitution ortho to the key linkage (a glycosidic bond in that case) resulted in a substantial increase in potency. nih.gov This enhancement was attributed to increased hydrophobic interactions with key residues in the protein's binding site. nih.gov These contrasting findings underscore that the effect of substitution on Ring A is highly dependent on the specific biological target.
Ring B offers a vector for exploring deeper regions of a binding pocket and can be modified to improve properties like potency and selectivity. Studies on the kinetics of piperidinodebromination of 4′-substituted 3-bromo-4-nitrobiphenyls (where the 4'-position is on Ring B) showed that the electronic nature of the substituent significantly impacts reaction rates, which can be correlated to biological activity.
In the context of FAAH inhibitors, the addition of a 3′-carbamoyl group to the biphenyl ring (Ring B) of an N-cyclohexyl O-arylcarbamate led to a compound (URB597) with potent analgesic and anxiolytic-like properties. nih.gov Combining this Ring B modification with an optimized N-substituent (β-naphthylmethyl) resulted in one of the most potent inhibitors in the series, with an IC₅₀ of 0.6 nM. nih.gov This demonstrates a synergistic effect between optimizations on the N-substituent and Ring B.
| Ring B (3'-position) Substituent | N-Substituent | Target | Activity (IC₅₀) | Fold Improvement (vs. URB524) |
| Hydrogen (URB524) | Cyclohexyl | FAAH | 63 nM | - |
| Carbamoyl (URB597) | Cyclohexyl | FAAH | 4.6 nM | ~14x |
| Carbamoyl (URB880) | β-Naphthylmethyl | FAAH | 0.63 nM | ~100x |
Data illustrating the impact of Ring B substitution, alone and in combination with N-substituent modification. nih.gov
Positional Isomerism: The points of attachment on the biphenyl scaffold can dramatically alter molecular shape and function. A study on biphenyl-based antimicrobial compounds demonstrated that changing the substitution pattern from 2,2' to other positional arrangements had a significant impact on antibacterial efficacy and the spectrum of activity. nih.gov For example, one positional isomer exhibited 4–8 times greater efficacy against P. aeruginosa and E. coli compared to the lead compound. nih.gov Similarly, in a series of Hsp90 inhibitors, analogs with meta-meta and para-para biphenyl linkages were more active than those with a para-meta linkage, indicating that the distance and angle between the key functional groups are crucial. nih.gov
Stereoisomerism and Atropisomerism: Biphenyls with bulky substituents at the ortho positions (positions 2, 6, 2', and 6') can exhibit a form of stereoisomerism known as atropisomerism. slideshare.netpharmaguideline.com Steric hindrance between the large ortho groups restricts free rotation around the single bond connecting the two phenyl rings. quora.com If the energy barrier to rotation is sufficiently high, the molecule can be isolated as stable, non-superimposable mirror images (enantiomers) that are optically active. slideshare.netyoutube.com This axial chirality, centered along the biphenyl bond axis, can lead to enantiomers with significantly different biological activities, as one may fit into a chiral binding site far better than the other. pharmaguideline.com This is analogous to the stereoisomerism seen in profen drugs like flurbiprofen, where one enantiomer is typically responsible for the majority of the desired therapeutic activity. mdpi.com
Scaffold Exploration and Bioisosteric Replacements
The exploration of alternative scaffolds and the application of bioisosteric replacements for the core moieties of N-(propan-2-yl)biphenyl-4-carboxamide have been instrumental in optimizing the pharmacological properties of this class of compounds.
Replacement of the Biphenyl System
The biphenyl system is a crucial pharmacophoric element in many biologically active compounds. However, its metabolic liability and potential for atropisomerism can present challenges. Consequently, researchers have investigated various bioisosteric replacements to enhance stability and modulate activity.
A notable example is the bioisosteric replacement of a benzanilide (B160483) core, which is structurally analogous to the biphenyl carboxamide system, with a more stable biphenyl moiety in a series of quinoline (B57606) carboxamide-type ABCG2 modulators. acs.orgnih.govacs.orgnih.gov This strategic replacement was prompted by the rapid enzymatic cleavage observed at the central benzanilide moiety of the parent compounds. nih.govacs.org The resulting N-(biphenyl-3-yl)quinoline carboxamides demonstrated significantly improved stability. acs.orgnih.govnih.gov While this modification led to a slight decrease in potency and selectivity compared to the original benzanilide compounds, the new biphenyl analogues still exhibited potent inhibition of the ABCG2 transporter at submicromolar concentrations. acs.orgnih.gov
The following table summarizes the activity of selected compounds from this study:
| Compound | Biphenyl Moiety Position | IC50 (nM) for ABCG2 Inhibition | Maximal Inhibitory Effect (Imax) |
| UR-COP228 (22a) | meta | 591 | 109% |
| UR-COP258 (31) | meta | 544 | 112% |
These findings underscore that the biphenyl system can serve as a viable and more stable bioisostere for the benzanilide core in this class of molecules, demonstrating that the specific arrangement of the aromatic rings is a key determinant of activity. acs.orgnih.gov
Further studies on P2Y14 receptor antagonists with a biaryl core have also explored modifications of the central phenyl ring, including its replacement with heterocyclic systems like pyrrole (B145914) and benzimidazole. nih.gov Such explorations aim to refine the spatial and electronic properties of the scaffold to enhance receptor affinity and selectivity. nih.gov
Modifications of the Carboxamide Linker
One approach involves reversing the direction of the amide bond (retroamide). drughunter.com This modification can significantly impact the hydrogen bonding pattern and the spatial orientation of the substituents, potentially leading to altered potency and selectivity. drughunter.com For instance, in a study on meta-amide baccharin analogs, a retroamide bioisosteric replacement maintained similar potency while dramatically improving selectivity for the target enzyme by optimizing hydrogen bonding interactions. drughunter.com
Another strategy involves replacing the amide group with heterocyclic rings that can mimic its hydrogen bonding properties, such as triazoles, imidazoles, or oxadiazoles. drughunter.com These bioisosteres can offer advantages in terms of metabolic stability and pharmacokinetic profiles. drughunter.com For example, the introduction of a 1,2,4-triazole (B32235) ring as a metabolically stable tertiary amide bioisostere has been successfully applied in drug design. drughunter.com
In some instances, the length of the linker between the core scaffold and other parts of the molecule has been extended. For example, in the aforementioned quinoline carboxamide-type ABCG2 modulators, homologues were synthesized where the linker between the tetrahydroisoquinoline moiety and the biphenyl motif was extended by one methylene (B1212753) group. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the structural features of a series of compounds with their biological activities. This approach has been successfully applied to biphenyl carboxamide derivatives to develop predictive models and identify key structural determinants of their activity.
Development of Predictive Models
The development of predictive QSAR models for biphenyl carboxamide analogs has been achieved using various statistical methods, including multiple linear regression (MLR) and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
In a study on biphenyl carboxamide analogues with analgesic activity, a statistically significant two-variable QSAR model was developed using MLR. medcraveonline.com The dataset was divided into a training set (80% of the compounds) for model development and a test set (20%) to evaluate its predictive ability. medcraveonline.com The resulting model showed a good coefficient of determination (R²) of 0.800 for the training set and a predicted R² of 0.7217, indicating its good predictive power. medcraveonline.com
For biphenyl derivatives acting as nonsteroidal aromatase inhibitors, a 3D-QSAR pharmacophore model was developed. nih.gov This model yielded a statistically significant correlation coefficient (R²) of 0.977 for the training set and an excellent predictive power with a correlation coefficient (Q²) of 0.946 for an external test set. nih.gov Similarly, a 3D-QSAR CoMSIA model for 5-(biphenyl-2-yl)-1H-tetrazole derivatives, which are structurally related to the biphenyl carboxamide scaffold, also demonstrated good predictivity for both the training set (q²=0.846, r²=0.975) and an external test set (r²pred=0.980). nih.gov
The general workflow for developing such QSAR models involves:
Data Set Preparation : Assembling a dataset of compounds with their corresponding biological activities. biointerfaceresearch.com
Molecular Descriptor Generation : Calculating various physicochemical and structural properties (descriptors) for each molecule. biointerfaceresearch.com
Data Splitting : Dividing the dataset into a training set for model building and a test set for external validation. biointerfaceresearch.com
Model Construction : Using statistical methods like MLR or partial least squares (PLS) to establish a relationship between the descriptors and the biological activity. biointerfaceresearch.comnih.gov
Model Validation : Assessing the statistical significance and predictive ability of the model using internal (e.g., cross-validation) and external validation techniques. biointerfaceresearch.com
Identification of Key Structural Features for Desired Activity Profiles
A primary outcome of QSAR modeling is the identification of key structural features that positively or negatively influence the desired biological activity. These insights are invaluable for the rational design of new, more potent, and selective compounds.
The QSAR study on analgesic biphenyl carboxamides revealed a two-variable model, indicating that specific topological descriptors are crucial for activity. medcraveonline.comwalshmedicalmedia.com The model highlighted the importance of the distance between nitrogen and oxygen atoms separated by four bond path lengths. walshmedicalmedia.com
The 3D-QSAR pharmacophore model for biphenyl aromatase inhibitors identified a four-point pharmacophore as essential for activity, comprising two hydrogen bond acceptors and two aromatic rings. nih.gov The 3D-QSAR plots provided further insights into the structure-activity relationship, guiding the design of more potent inhibitors. nih.gov
Similarly, CoMSIA models for angiotensin II receptor antagonists revealed the importance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields for biological activity. mdpi.com The contour maps generated from these models visually represent the regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.com For instance, these models might indicate that bulky substituents are favored in one region, while electronegative groups are preferred in another.
In essence, QSAR studies on biphenyl carboxamide derivatives have consistently pointed to the importance of:
The spatial arrangement of the aromatic rings.
The presence and orientation of hydrogen bond donors and acceptors in the carboxamide linker.
Specific electronic and steric properties of substituents on the biphenyl rings.
Mechanistic Investigations of Molecular Interactions in Vitro and Preclinical Models
Enzyme Inhibition and Activation Mechanisms (e.g., specific enzyme assays)
There is no specific information available in the provided search results detailing the enzyme inhibition or activation mechanisms of N-(propan-2-yl)biphenyl-4-carboxamide. While related compounds, such as certain aryl carbamates and piperidine/piperazine ureas, are known to act as irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), this specific action cannot be attributed to this compound without direct experimental evidence. medchemexpress.comnih.govacs.org
Receptor Binding and Modulation Mechanisms (e.g., specific receptor assays)
Specific receptor binding assays and modulation mechanisms for this compound have not been detailed in the available literature. Studies on other carboxamide derivatives show engagement with various receptors; for instance, certain isoxazole-4-carboxamide derivatives modulate AMPA receptors, and a benzopyran-5-carboxamide derivative has been identified as a selective 5-HT1A receptor agonist. mdpi.comnih.gov However, these findings are specific to their respective molecular structures and cannot be extrapolated to this compound.
Cellular Pathway Modulation in Non-Human Systems (e.g., specific cell lines)
Experimental data from studies using specific cell lines to elucidate the effects of this compound on cellular pathways are not available in the provided search results.
Biophysical Characterization of Ligand-Macromolecule Complexes
No specific studies on the biophysical characterization of complexes formed between this compound and macromolecules were found.
Information regarding the binding kinetics (such as association and dissociation rate constants) and thermodynamic parameters (such as enthalpy and entropy changes) for the interaction of this compound with biological macromolecules is not available.
There are no available studies that describe the conformational changes induced in either this compound or its target macromolecule upon binding.
Chemical Reaction Mechanisms and Reactivity Studies
While general principles of amide chemistry apply, specific studies detailing the chemical reaction mechanisms, reactivity, and synthetic pathways for this compound are not described in the search results. The synthesis of related biphenyl (B1667301) amides has been reported, often involving the coupling of a biphenyl carboxylic acid with an appropriate amine. mdpi.comresearchgate.net
Applications As Chemical Building Blocks and Functional Materials
Utility in Multi-Step Organic Synthesis as Key Intermediates
The biphenyl (B1667301) moiety is a well-established and crucial structural motif in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and liquid crystals. researchgate.net Consequently, functionalized biphenyls like N-(propan-2-yl)biphenyl-4-carboxamide are valuable as key intermediates in multi-step organic synthesis. The presence of the carboxamide group provides a reactive handle for a variety of chemical transformations.
The amide bond in this compound can undergo hydrolysis to yield biphenyl-4-carboxylic acid, a versatile precursor for the synthesis of other biphenyl derivatives. Furthermore, the aromatic rings of the biphenyl system are amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups at specific positions. This enables the elaboration of the core structure into more complex molecular frameworks. The N-isopropyl group, while generally stable, can influence the compound's solubility and steric environment, which can be a crucial factor in directing the outcome of certain reactions.
The general utility of biphenyl-4-carboxamide derivatives as intermediates is well-documented. nbinno.comnbinno.com For instance, they can be starting materials for the synthesis of more complex heterocyclic systems or can be modified to create compounds with specific biological activities. While specific multi-step synthetic routes employing this compound are not extensively reported in the literature, its potential as a building block is evident from the established chemistry of its constituent functional groups.
Table 1: Potential Synthetic Transformations of this compound
| Starting Material | Reagents and Conditions | Product | Application |
|---|
Development of Fluorescent Probes and Labels
Fluorescent probes are indispensable tools in chemical biology and medical diagnostics for visualizing and detecting specific analytes. nih.govmdpi.com The design of such probes often involves a fluorophore (a molecule that emits light upon excitation) linked to a recognition unit that selectively interacts with the target molecule.
The biphenyl core of this compound is inherently fluorescent, a property that can be exploited in the development of new fluorescent probes. The emission properties of the biphenyl system can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. semanticscholar.org The carboxamide linkage provides a convenient point for attaching a recognition moiety, such as a receptor-binding ligand or a reactive group for a specific analyte.
For example, the amide nitrogen could be functionalized with a group that binds to a particular metal ion or a biologically relevant molecule. Upon binding of the target, the electronic environment of the biphenyl fluorophore would be altered, leading to a detectable change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). While the direct application of this compound as a fluorescent probe has not been extensively explored, its structural features make it a promising scaffold for the rational design of new sensory molecules. mdpi.com
Exploration in Materials Science for Advanced Functional Properties (e.g., photoluminescence)
The rigid and planar structure of the biphenyl unit makes it an attractive component for the construction of advanced functional materials with interesting photophysical and electronic properties. researchgate.net Biphenyl derivatives have been utilized in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other organic electronic devices.
The photoluminescent properties of this compound, stemming from the π-conjugated biphenyl system, are of particular interest. The efficiency and wavelength of this luminescence can be influenced by the solid-state packing of the molecules, which in turn is affected by intermolecular interactions such as hydrogen bonding involving the amide group. The N-isopropyl group can also play a role in controlling the packing arrangement by introducing steric bulk.
By modifying the biphenyl core or by incorporating this molecule into larger polymeric or supramolecular structures, it may be possible to create materials with tailored photoluminescent characteristics. For instance, polymers containing the this compound unit could exhibit unique emissive properties suitable for applications in displays and lighting.
Table 2: Potential Photophysical Properties of this compound Derivatives
| Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield | Potential Application |
|---|---|---|---|---|
| Unsubstituted | ~280 | ~350 | Moderate | Scintillator |
| With electron-donating groups | ~300 | ~400 | High | Blue emitter in OLEDs |
| With electron-withdrawing groups | ~320 | ~450 | Moderate | Dopant in emissive layers |
(Note: The data in this table is illustrative and represents potential properties based on the general behavior of biphenyl derivatives.)
Design of Ligands for Coordination Chemistry
The field of coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. The amide group in this compound possesses both a carbonyl oxygen and an amide nitrogen, both of which have lone pairs of electrons and can act as potential donor atoms for coordination to metal centers.
Research on structurally related thiourea (B124793) derivatives of biphenyl-4-carboxamide has demonstrated their ability to coordinate with transition metals through the sulfur and nitrogen atoms. scispace.com By analogy, it is plausible that this compound could act as a monodentate or bidentate ligand. For example, the carbonyl oxygen could coordinate to a metal ion, or in a deprotonated state, the amide nitrogen could also participate in bonding.
The formation of metal complexes with this compound could lead to new materials with interesting catalytic, magnetic, or optical properties. The biphenyl backbone can be further functionalized to create multidentate ligands capable of forming stable and well-defined coordination complexes. The steric bulk of the N-isopropyl group could also influence the coordination geometry around the metal center, potentially leading to complexes with unique reactivity.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transitioning from theoretical concepts to indispensable tools in chemical research. nih.gov For biphenyl-carboxamides, these computational approaches offer the potential to dramatically accelerate the design of new derivatives with tailored properties.
Table 1: Applications of AI/ML in Biphenyl-Carboxamide Research
| Application Area | AI/ML Technique | Potential Impact |
| Novel Compound Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Rapid exploration of new chemical space for derivatives with enhanced properties. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Accurate prediction of biological activity, toxicity, and physicochemical properties. |
| Synthesis Planning | Retrosynthetic Analysis Algorithms | Efficient identification of viable and cost-effective synthetic routes. |
| Lead Optimization | Reinforcement Learning | Iterative refinement of compound structures to maximize desired activities and minimize off-target effects. |
Novel Synthetic Methodologies for Biphenyl-Carboxamides
While traditional methods for amide bond formation are well-established, the development of more efficient, sustainable, and versatile synthetic strategies remains a key area of research. For biphenyl-carboxamides, several innovative approaches are gaining prominence.
One such method is the Umpolung Amide Synthesis (UmAS) , which offers a novel way to form N-aryl amides directly. nih.govnih.govacs.org This technique circumvents some of the limitations of conventional methods, such as the need for activating agents and the risk of epimerization in chiral compounds. nih.govnih.govacs.org Another promising approach involves the use of hypervalent iodine reagents to mediate an aza-Hofmann-type rearrangement of amidines, providing an efficient and environmentally friendly route to N-arylamides. mdpi.com
Furthermore, advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, continue to provide powerful tools for the construction of the biphenyl (B1667301) scaffold itself. Researchers are continually exploring new catalysts and reaction conditions to improve the efficiency and substrate scope of these reactions, making the synthesis of complex biphenyl-carboxamides more accessible. researchgate.net The development of methods that utilize readily available starting materials and minimize waste generation is a central theme in this area of research. acs.org
Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and developing new transformations. Advanced spectroscopic techniques are providing unprecedented insights into the intricate steps of chemical reactions in real-time.
For the synthesis of biphenyl-carboxamides, techniques such as time-resolved infrared (IR) spectroscopy and in-situ nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the formation and consumption of reactants, intermediates, and products as the reaction progresses. researchgate.net This allows for the direct observation of transient species and the elucidation of reaction kinetics.
Two-dimensional (2D) NMR spectroscopy and other multidimensional techniques offer detailed information about molecular structure and dynamics, which can be invaluable for characterizing complex reaction mixtures and identifying key intermediates. numberanalytics.com Furthermore, techniques like UV Resonance Raman (UVRR) spectroscopy are sensitive probes of molecular structure and can be used to study the subtle changes that occur during a chemical reaction, even in dilute solutions. acs.org The data obtained from these advanced spectroscopic methods, often coupled with computational modeling, provides a comprehensive picture of the reaction mechanism, enabling chemists to rationally design more efficient and selective synthetic routes.
Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Information Obtained | Application in Biphenyl-Carboxamide Synthesis |
| Time-Resolved IR Spectroscopy | Real-time monitoring of functional group transformations. | Tracking the formation of the amide bond. |
| In-situ NMR Spectroscopy | Identification and quantification of species in the reaction mixture over time. | Determining reaction kinetics and identifying intermediates. |
| 2D NMR Spectroscopy (e.g., COSY, HSQC) | Detailed structural elucidation and connectivity of molecules. | Characterizing the structure of novel intermediates and products. |
| UV Resonance Raman Spectroscopy | Probing specific chemical groups and their environment. | Studying the electronic and structural changes during the reaction. |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique structural and electronic properties of the biphenyl-carboxamide scaffold make it an attractive candidate for applications beyond traditional medicinal chemistry. Interdisciplinary research at the interface of chemistry, materials science, and chemical biology is uncovering new and exciting possibilities.
In materials science , the rigid biphenyl unit can be incorporated into polymers and other materials to impart specific properties, such as thermal stability, liquid crystallinity, or photoluminescence. The ability to functionalize the biphenyl-carboxamide structure allows for the fine-tuning of these properties, opening doors to the development of novel materials for electronics, optics, and other advanced applications.
In the realm of chemical biology , biphenyl-carboxamides can serve as molecular probes to study biological processes. Their ability to interact with specific biological targets, such as proteins, can be harnessed to develop fluorescent labels, affinity reagents, or inhibitors of protein-protein interactions. nih.gov The synthesis of derivatives with specific functionalities allows for their integration into complex biological systems to investigate cellular pathways and disease mechanisms. acs.org This interdisciplinary approach, which combines the principles of synthetic chemistry with the tools of biology and materials science, is expected to yield a new generation of functional molecules with a wide range of applications.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-(propan-2-yl)biphenyl-4-carboxamide?
Methodological Answer:
The synthesis typically involves a biphenyl-4-carboxylic acid precursor activated via coupling reagents (e.g., HATU or EDC/HOBt) for amide bond formation with isopropylamine. Key steps include:
- Carboxylic Acid Activation: Pre-activation of the biphenyl-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with isopropylamine under anhydrous conditions .
- Characterization: Full spectral validation (¹H/¹³C NMR, IR) to confirm the amide bond formation. For example, IR should show a carbonyl stretch at ~1650–1680 cm⁻¹, and NMR should resolve the isopropyl group’s doublet splitting (δ ~1.2–1.4 ppm) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving torsional angles and hydrogen-bonding networks. For example:
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Refinement: Employ SHELXL for structure refinement, addressing disorder in the isopropyl group via PART instructions. A typical R factor < 0.05 indicates high precision .
- Validation: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD) to confirm geometric deviations are within 2σ .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign the isopropyl group’s methyl protons (δ ~1.2–1.4 ppm, doublet) and the biphenyl aromatic protons (δ ~7.2–7.8 ppm). Use DEPT-135 to distinguish CH₃ (positive phase) from CH₂/CH groups .
- IR Spectroscopy: Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) with ≤ 3 ppm error .
Advanced: How can researchers reconcile contradictory biological activity data in SAR studies of this compound?
Methodological Answer:
Contradictions in structure-activity relationships (SAR) often arise from assay variability or pharmacokinetic factors. Mitigation strategies include:
- Dose-Response Validation: Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ consistency .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to assess if rapid metabolism reduces observed activity .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ discrepancies .
Basic: What purification strategies optimize yield and purity for this compound?
Methodological Answer:
- Solvent Selection: Recrystallize from ethanol/water (3:1 v/v) to remove unreacted starting materials .
- Chromatography: Use silica gel (200–300 mesh) with hexane/ethyl acetate (4:1 to 1:1 gradient). Monitor fractions by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
- HPLC Purity Check: Employ a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥98% purity .
Advanced: What statistical approaches improve synthetic yield optimization for this compound?
Methodological Answer:
- Design of Experiments (DoE): Apply a Box-Behnken design to optimize reaction time, temperature, and stoichiometry. Analyze via ANOVA to identify significant factors (p < 0.05) .
- Response Surface Methodology (RSM): Model yield as a function of coupling reagent equivalents and solvent polarity, achieving >85% yield at 2.2 eq HATU in DMF .
Basic: How is the stability of this compound assessed under storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 14 days. Monitor degradation by HPLC; <5% impurity indicates stability .
- Long-Term Storage: Store at –20°C under argon, with desiccant (silica gel), to prevent hydrolysis of the amide bond .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic tracking of this compound?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce ¹³C at the carbonyl carbon via reaction with ¹³C-enriched biphenyl-4-carboxylic acid. Confirm incorporation by ¹³C NMR (δ ~170 ppm) .
- In Vivo Tracing: Administer the labeled compound to model organisms (e.g., rats) and use LC-MS/MS to track metabolites in plasma and urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
